2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium is a complex organometallic compound. It is known for its unique properties and applications in various fields, including organic light-emitting diodes (OLEDs) and catalysis. The compound is characterized by the presence of iridium, a transition metal, which imparts unique photophysical and chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one . The reaction is carried out under inert conditions, often using nitrogen or argon atmospheres to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The compound is typically produced in powder form and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction can produce lower oxidation state complexes .
Scientific Research Applications
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties and ability to generate reactive oxygen species.
Industry: Widely used in the production of OLEDs for display and lighting applications.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium involves the interaction of the iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of excited states that can transfer energy to other molecules. This property is particularly useful in OLEDs, where the compound acts as a phosphorescent emitter. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
Comparison with Similar Compounds
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium: can be compared with other similar compounds, such as:
Tris(2-phenylpyridine)iridium(III): Known for its use in OLEDs but lacks the fluorine atoms that enhance the photophysical properties of the target compound.
Cyclometalated iridium complexes: These compounds also exhibit luminescent properties but may differ in their emission wavelengths and stability.
The uniqueness of This compound lies in its specific ligand structure, which imparts distinct photophysical and chemical properties, making it highly suitable for advanced applications in OLEDs and catalysis .
Properties
Molecular Formula |
C33H32F4IrN2O2-2 |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iridium |
InChI |
InChI=1S/2C11H6F2N.C11H20O2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-4,6-7H;7,12H,1-6H3;/q2*-1;;/b;;8-7-; |
InChI Key |
PYXVTIFTFZWJMC-JKSWPDJKSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.